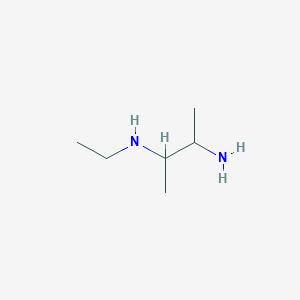
N~2~-Ethylbutane-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Ethylbutane-2,3-diamine is an organic compound with the molecular formula C6H16N2 It is a diamine, meaning it contains two amine groups (-NH~2~)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N2-Ethylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole using barium hydroxide . Another method includes the reduction of dimethylglyoxime with lithium aluminium hydride . The meso and d,l diastereomers can be separated by fractional crystallization of the hydrochlorides .
Industrial Production Methods: Industrial production of N2-Ethylbutane-2,3-diamine typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the desired isomer and the specific application.
Análisis De Reacciones Químicas
Types of Reactions: N2-Ethylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N~2~-Ethylbutane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It plays a role in the study of enzyme inhibition, particularly with amine oxidases.
Medicine: Research is ongoing into its potential use in drug development, particularly as an enzyme inhibitor.
Industry: It is used in the synthesis of polymers and as a curing agent for epoxy resins.
Mecanismo De Acción
The mechanism by which N2-Ethylbutane-2,3-diamine exerts its effects involves its interaction with molecular targets such as amine oxidases. It acts as an inhibitor, binding to the active site of the enzyme and preventing the oxidation of amines . This inhibition can affect various biochemical pathways, making it a valuable tool in research.
Comparación Con Compuestos Similares
1,2-Diaminopropane: A chiral 1,2-diamine with similar coordination chemistry properties.
1,2-Diaminocyclohexane: Another 1,2-diamine that exists as three stereoisomers.
Uniqueness: N2-Ethylbutane-2,3-diamine is unique due to its specific structure, which allows for the formation of distinct stereoisomers. This structural uniqueness makes it particularly useful in stereochemistry studies and in the formation of specific metal complexes .
Propiedades
Número CAS |
100868-17-5 |
|---|---|
Fórmula molecular |
C6H16N2 |
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
3-N-ethylbutane-2,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-4-8-6(3)5(2)7/h5-6,8H,4,7H2,1-3H3 |
Clave InChI |
LLGJLRPFCYMOGI-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



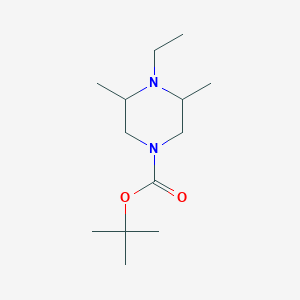
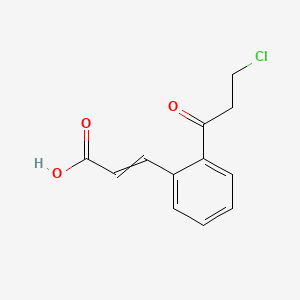

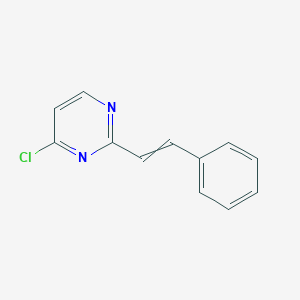
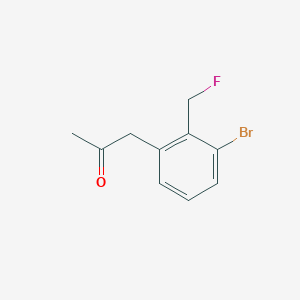
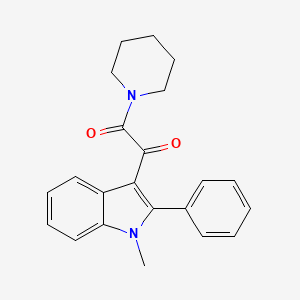
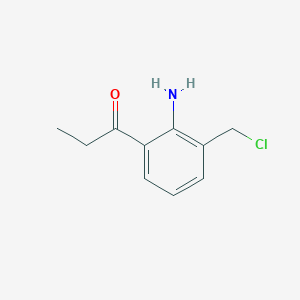


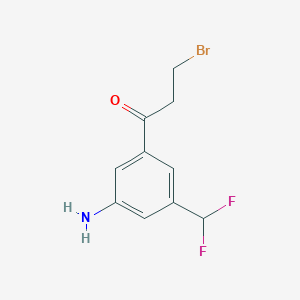
![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
